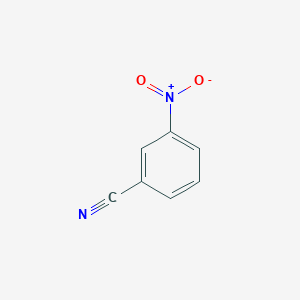
Manganese antimonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese antimonide is a compound that involves the interaction between antimony and manganese in their respective oxidation states Antimony is a metalloid with the symbol Sb and atomic number 51, while manganese is a transition metal with the symbol Mn and atomic number 25
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of antimony;manganese(3+) compounds often involves the use of manganese salts such as manganese(II) chloride (MnCl₂), potassium permanganate (KMnO₄), and manganese(II) sulfate (MnSO₄). These salts are reacted with antimony compounds under controlled conditions to form the desired product. For instance, high-temperature impregnation techniques using graphene oxide and chitosan as substrates have been employed to create composites modified by manganese salts .
Industrial Production Methods
Industrial production methods for antimony;manganese(3+) compounds typically involve large-scale synthesis using similar manganese salts and antimony sources. The process parameters, such as temperature, pH, and reaction time, are optimized to maximize yield and purity. The use of advanced materials like graphene oxide and chitosan can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese antimonide compounds undergo various chemical reactions, including:
Oxidation: The oxidation of antimony(III) to antimony(V) in the presence of manganese oxides.
Reduction: Reduction reactions involving the conversion of higher oxidation states of manganese to lower ones.
Substitution: Substitution reactions where ligands in the compound are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include manganese oxides, iron salts, and various organic substrates. The reactions are typically carried out under controlled pH conditions, with the pH influencing the adsorption capacity and reaction kinetics .
Major Products Formed
The major products formed from these reactions include antimony(V) compounds, manganese oxides, and various organic-inorganic composites. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Manganese antimonide compounds have a wide range of scientific research applications:
Environmental Remediation: These compounds are used to remove toxic antimony(III) from contaminated water through adsorption and oxidation processes.
Catalysis: They serve as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: The compounds are used in the synthesis of advanced materials with unique properties, such as high adsorption capacity and stability.
Biomedical Applications: Research is ongoing to explore their potential use in medical treatments and diagnostics.
Wirkmechanismus
The mechanism of action of antimony;manganese(3+) compounds involves several key steps:
Oxidation: Manganese oxides oxidize antimony(III) to antimony(V), which is more stable and less toxic.
Adsorption: The oxidized antimony is adsorbed onto the surface of the manganese oxides, forming stable complexes.
Ligand Exchange: Ligand exchange reactions occur, where functional groups on the manganese oxides interact with antimony, enhancing its removal from the environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron-Manganese Oxides: These compounds also exhibit high adsorption capacities for antimony(III) and are used in similar applications.
Graphene Oxide Composites: Composites of graphene oxide with various metals, including manganese, show enhanced properties for environmental remediation.
Uniqueness
Manganese antimonide compounds are unique due to their high efficiency in removing antimony(III) from contaminated environments and their ability to form stable complexes with antimony. The use of advanced materials like graphene oxide and chitosan further enhances their performance .
Eigenschaften
IUPAC Name |
antimony;manganese(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Sb/q+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVWSVJGRNETBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+3].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.698 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-82-5 |
Source


|
| Record name | Antimony, compd. with manganese (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with manganese (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with manganese (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














